Fluorescein diacetate 6-maleimide

Description

The exact mass of the compound this compound; min. 97% is 511.09033112 g/mol and the complexity rating of the compound is 1030. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

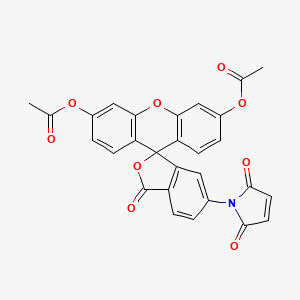

2D Structure

Properties

IUPAC Name |

[6'-acetyloxy-6-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H17NO9/c1-14(30)35-17-4-7-20-23(12-17)37-24-13-18(36-15(2)31)5-8-21(24)28(20)22-11-16(3-6-19(22)27(34)38-28)29-25(32)9-10-26(29)33/h3-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIADUGLPTVXSRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)N6C(=O)C=CC6=O)C(=O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H17NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Overview of Fluorescein Diacetate 6 Maleimide As a Biochemical Research Probe

Contextualization within Fluorescent Labeling Technologies

Fluorescent labeling is a cornerstone of modern biological and chemical research, enabling the visualization and tracking of molecules within complex systems. FDAM belongs to the family of fluorescein-based dyes, which are prized for their bright green fluorescence and high quantum yield. lumiprobe.com However, FDAM distinguishes itself from simpler fluorescein (B123965) derivatives through its "pro-fluorophore" nature. Unlike probes that are inherently fluorescent, FDAM is initially colorless and non-fluorescent. caymanchem.com This "off" state is crucial for its application in live-cell imaging, as it minimizes background fluorescence and allows for the specific detection of targeted cellular activities.

The innovation of FDAM lies in its dual-functionality. The diacetate groups render the molecule cell-permeable, allowing it to readily cross the membranes of living cells. Once inside, intracellular esterase enzymes cleave the acetate (B1210297) groups, "uncaging" the fluorescein molecule and enabling it to fluoresce. caymanchem.commedchemexpress.com Simultaneously, the maleimide (B117702) group provides a specific reactive handle for covalent labeling. thermofisher.com This targeted reactivity sets it apart from general viability dyes like fluorescein diacetate (FDA), which primarily indicate enzymatic activity without specific molecular conjugation. caymanchem.commedchemexpress.com

Fundamental Design Principles and Core Utility in Research

The design of Fluorescein diacetate 6-maleimide is a prime example of rational chemical probe development. Each component of the molecule serves a distinct and essential purpose:

Fluorescein Core: This is the fluorophore, the part of the molecule responsible for emitting light upon excitation. lumiprobe.com Fluorescein is a well-characterized and highly efficient fluorophore, making it an excellent choice for a reporter molecule.

Diacetate Groups: These two acetyl groups are attached to the fluorescein core, rendering it non-fluorescent and hydrophobic. This hydrophobicity is key to its ability to passively diffuse across the lipid bilayers of cell membranes. medchemexpress.com

Maleimide Group: This functional group is a highly specific reactive moiety that targets sulfhydryl (thiol) groups, which are found in the side chains of cysteine residues in proteins and peptides. thermofisher.comrsc.org This allows for the covalent attachment of the fluorescein probe to specific biomolecules of interest.

The core utility of FDAM in research is its ability to act as a "turn-on" probe for labeling thiol-containing molecules within living cells. The process begins with the non-fluorescent FDAM entering a cell. Inside the cell, ubiquitous esterase enzymes hydrolyze the acetate groups, yielding a fluorescein maleimide intermediate. This intermediate can then react with intracellular thiols, such as those on proteins or glutathione (B108866), forming a stable, fluorescent thioether conjugate. thermofisher.com This mechanism allows researchers to specifically visualize and quantify the presence and localization of thiol-containing molecules in real-time.

Scope and Significance in Contemporary Biological and Chemical Research Methodologies

The unique properties of this compound have made it a valuable tool in a variety of research applications. Its ability to selectively label thiols within a live-cell context is particularly significant for studying cellular redox state, protein modification, and enzyme activity.

Detailed research has demonstrated the utility of FDAM and similar maleimide-functionalized probes in various contexts. For instance, maleimide dyes are commonly employed to label cysteine residues in proteins, which can provide insights into protein structure, function, and interactions. rsc.org The reaction of the maleimide group with a thiol is highly specific at a pH range of 6.5-7.5, forming a stable thioether bond. thermofisher.com This specificity is crucial for ensuring that the fluorescent signal originates from the intended target molecule.

Furthermore, the principles behind FDAM's design have been adapted to create a diverse library of fluorescent maleimide dyes with a range of optical properties. rsc.org This allows researchers to select probes with specific excitation and emission wavelengths for multi-color imaging experiments. The development of such probes is critical for advancing our understanding of complex biological systems where multiple processes occur simultaneously.

The application of maleimide-based fluorescent probes extends to the development of sophisticated diagnostic tools. For example, fluorescently labeled nanoparticles have been created using derivatives of fluorescein diacetate maleimide for applications in subcellular fractionation processes. sigmaaldrich.com This highlights the versatility of this chemical scaffold in creating novel research tools.

Chemical Synthesis and Derivatization Strategies for Targeted Research Applications

Synthetic Routes to Fluorescein (B123965) Diacetate Precursors

The synthesis of fluorescein and its derivatives typically involves the condensation of a resorcinol (B1680541) derivative with a phthalic anhydride (B1165640) derivative. researchgate.neticm.edu.pl A common method is the Friedel-Crafts reaction, which utilizes a Lewis acid catalyst such as zinc chloride or methanesulfonic acid. researchgate.netiscientific.org The reaction between phthalic anhydride and resorcinol, when heated with a zinc catalyst, yields fluorescein as a deep red powder. icm.edu.pl Methane-sulfonic acid can serve as both a solvent and an acid catalyst, often resulting in higher yields under milder conditions. iscientific.org

To introduce the necessary functionality for subsequent maleimide (B117702) attachment, a modified phthalic anhydride or a substituted resorcinol is often used. For instance, the synthesis of 5(6)-aminofluorescein can be achieved by reacting fluorescein with 4-nitrophthalic acid. The resulting regioisomers are then separated, and the nitro group is reduced to an amino group. iscientific.org This amino group serves as a key handle for further derivatization. Another approach involves the reduction of 5(6)-carboxyfluorescein (B613776) diacetate to 5(6)-(hydroxymethyl)fluorescein diacetate, followed by a series of reactions to introduce an aminomethyl group. nih.gov

The diacetate form of fluorescein is crucial for its application in live-cell imaging. The acetyl groups render the molecule non-fluorescent and cell-permeable. Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, releasing the highly fluorescent fluorescein molecule. sigmaaldrich.com

Incorporation of the Maleimide Moiety: Regioselectivity and Isomeric Considerations

The maleimide group is introduced to the fluorescein diacetate precursor to create a thiol-reactive probe. This is typically achieved by reacting an amino-functionalized fluorescein diacetate with a maleimide-containing reagent. The maleimide group is highly reactive towards sulfhydryl groups, found in cysteine residues of proteins, forming a stable thioether bond. rsc.orgthermofisher.com This reaction is most efficient at a pH range of 6.5-7.5. thermofisher.comresearchgate.net At a pH above 7.5, the reactivity of the maleimide group towards primary amines increases, which can lead to non-specific labeling. thermofisher.com

A significant consideration in the synthesis of fluorescein diacetate maleimide is the existence of regioisomers. Depending on the position of the functional group on the fluorescein core, either the 5- or 6-isomer can be formed. medchemexpress.comlumiprobe.combroadpharm.com For instance, starting with 5(6)-aminofluorescein will result in a mixture of 5-maleimido and 6-maleimido fluorescein diacetate. iscientific.org The separation of these isomers can be challenging but is often necessary for applications requiring a homogenous product. iscientific.org The specific isomer used can influence the photophysical properties and the steric hindrance around the reactive maleimide group, potentially affecting conjugation efficiency.

| Isomer | Excitation Max (nm) | Emission Max (nm) | Notes |

| Fluorescein-5-maleimide (B15326) | 494 | 519 | Can be used to detect the redox state of thiols in eukaryotic cells. medchemexpress.com |

| 6-FAM maleimide | 492 | 517 | A universal dye useful for various fluorescence-based assays. broadpharm.com |

Structural Modifications for Modulating Research Performance

Strategies for Enhancing Cellular Permeability in Intracellular Studies

The ability of a fluorescent probe to cross the cell membrane is paramount for intracellular studies. While the diacetate form of fluorescein improves cell permeability, further modifications can enhance this property. biorxiv.orgrsc.org One strategy involves modulating the lipophilicity of the molecule. nih.gov Small changes in the lipophilic character of a probe can significantly impact its cellular uptake. nih.gov

Another approach is the conversion of a carboxyl group on the fluorophore into an electron-deficient amide. This modification allows the molecule to exist in a dynamic equilibrium between a fluorescent zwitterionic form and a non-fluorescent, cell-permeable spirolactam form. biorxiv.orgresearchgate.net This strategy has been successfully employed to create fluorogenic probes that exhibit low background signal and excellent cell permeability. biorxiv.org

Approaches for Improving Specificity in Biomolecule Conjugation

The specificity of the maleimide-thiol conjugation is generally high, but challenges such as the reversibility of the bond through retro-Michael reactions can occur. researchgate.netnih.govd-nb.info This can lead to the exchange of the probe with other thiol-containing molecules like glutathione (B108866), resulting in a loss of the target signal. nih.govd-nb.info

To address this, strategies have been developed to improve the stability of the maleimide-thiol conjugate. One such method involves a transcyclization reaction that stabilizes the thiosuccinimide adduct, preventing retro-Michael exchange. researchgate.netnih.gov This approach leads to the formation of more stable conjugates, which is crucial for applications requiring long-term tracking of labeled biomolecules. nih.govd-nb.info

Development of Hybrid Probes for Multimodal Research Applications

To gain a more comprehensive understanding of biological processes, researchers are increasingly turning to multimodal imaging, which combines two or more imaging techniques. bohrium.comnih.govnih.gov This has led to the development of hybrid probes that incorporate functionalities for different imaging modalities.

Mechanistic Elucidation of Fluorescein Diacetate 6 Maleimide S Action in Biological Systems

Intracellular Transport and Biotransformation Pathways

The initial stages of FDAM's action involve its passage across the cell membrane and subsequent enzymatic modification, which are critical for its function as a fluorescent probe.

Esterase-Mediated Hydrolysis and Fluorescein (B123965) Generation within Research Models

Fluorescein diacetate 6-maleimide, in its native state, is a non-polar and non-fluorescent molecule that can readily permeate the plasma membrane of living cells. researchgate.netresearchgate.net This passive diffusion is driven by the concentration gradient across the cell membrane. nih.govresearchgate.net Once inside the cell, the diacetate groups of FDAM are susceptible to hydrolysis by intracellular esterases. researchgate.nettoku-e.comnih.gov This enzymatic cleavage is a hallmark of viable cells with active metabolism. toku-e.comlogosbio.com

The hydrolysis reaction removes the two acetate (B1210297) groups, converting the non-fluorescent diacetate form into the highly fluorescent molecule, fluorescein. researchgate.nettoku-e.com This process effectively "switches on" the fluorescence, providing a direct indication of esterase activity within the cell. nih.gov Research in various models, including the yeast Saccharomyces cerevisiae, has provided insights into the kinetics of this process. For instance, the hydrolysis of a similar compound, fluorescein diacetate (FDA), was found to follow first-order reaction kinetics in cell extracts, with a rate constant (K) of 0.33 s⁻¹ at 40°C. nih.gov In contrast, the hydrolysis of 5-(and 6-)carboxyfluorescein diacetate (cFDA) in the same model was described by Michaelis-Menten kinetics, with an apparent Vmax of 12.3 nmol·min⁻¹·mg of protein⁻¹ and a Km of 0.29 mM. nih.gov These studies highlight that the rate of fluorescein generation can be influenced by both the specific substrate and the enzymatic content of the cell.

Further research has explored the specificity of this hydrolysis. For example, human Carboxylesterase 2 (CES2), a serine hydrolase involved in xenobiotic metabolism, has been shown to hydrolyze FDA. chemrxiv.org However, the specificity of such probes for a single enzyme in complex biological systems where other hydrolases are present requires careful validation. chemrxiv.org The enzymatic conversion of the diacetate moiety is a fundamental step that links the probe's fluorescence to the metabolic state of the cell. nih.gov

Principles of Intracellular Retention of the Fluorescent Product

Following the esterase-mediated cleavage of the acetate groups, the resulting fluorescein molecule, now carrying charged carboxyl groups, exhibits significantly increased polarity. This change in physicochemical properties is crucial for its intracellular retention. nih.gov An intact and healthy cell membrane is largely impermeable to charged molecules like fluorescein, effectively trapping the fluorescent product within the cytoplasm of viable cells. toku-e.comlogosbio.comnih.gov This principle forms the basis of using fluorescein-based probes as indicators of cell membrane integrity. toku-e.comresearchgate.net

The efflux of fluorescein from cells is not a passive process and is influenced by the physiological state of the cell. Studies in HeLa cells have demonstrated that the release of fluorescein is influenced by membrane ionic gradients. nih.gov Conditions that lead to a reduction or dissipation of these gradients result in a decreased rate of fluorescein release, whereas enhancement of the gradients increases the efflux rate. nih.gov This suggests that the membrane potential plays a role in the retention of the fluorescent product. The retention time can vary between different cell types and can be affected by culture conditions. nih.gov

Thiol-Maleimide Conjugation Chemistry in Research Environments

The maleimide (B117702) moiety of FDAM provides a powerful tool for covalently labeling proteins and other biomolecules containing free sulfhydryl groups. This specific and efficient reaction is widely employed in bioconjugation.

Reaction Kinetics and Selective Covalent Bonding to Sulfhydryl Groups

The reaction between a maleimide and a thiol proceeds via a Michael addition, resulting in the formation of a stable thioether bond. axispharm.com This reaction is highly chemoselective for sulfhydryl groups, particularly those found in the side chains of cysteine residues in proteins. thermofisher.comnih.gov The high degree of specificity and reactivity of maleimides with sulfhydryl groups has been extensively utilized for immobilizing antibodies, enzymes, and peptides. nih.gov

The kinetics of the thiol-maleimide reaction are generally rapid and efficient, often considered a type of "click chemistry" due to its high yield and the generation of inoffensive byproducts. researchgate.netvectorlabs.com The reaction rate is significantly faster with thiols compared to other nucleophilic groups like amines under neutral pH conditions. axispharm.comnih.gov For example, at a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines. axispharm.comvectorlabs.com The reaction can be influenced by several factors, including the choice of solvent, the presence of initiators, and the specific nature of the thiol-containing molecule. researchgate.net For instance, studies with the peptide cRGDfK showed that over 65% of the ligand reacted with maleimide groups within the first 5 minutes of incubation, reaching a plateau after 30 minutes. uu.nl

The stability of the resulting thiosuccinimide product can be a consideration, as retro-Michael reactions can occur under certain conditions, potentially leading to the migration of the label. axispharm.comnih.gov However, strategies such as in situ transcyclization have been developed to stabilize the maleimide-thiol linkage and prevent these exchange reactions. nih.gov

Table 1: Factors Influencing Thiol-Maleimide Reaction Kinetics

| Factor | Influence on Reaction | Research Finding |

|---|---|---|

| Thiol pKa | The reactivity of the thiol dictates the overall reaction speed. nih.gov | Higher pKa of thiols can decrease the rate of the exchange reaction. udel.edu |

| Solvent | The choice of solvent can influence the reaction mechanism and kinetics. researchgate.net | The reaction is efficient in polar solvents like water or DMSO without a catalyst. axispharm.com |

| Initiator | The presence and type of initiator can affect the reaction pathway. researchgate.net | The reaction can proceed without a catalyst, though bases can influence the rate. nih.gov |

| Steric Hindrance | The accessibility of the thiol group can impact conjugation efficiency. researchgate.net | Larger molecules may exhibit lower conjugation efficiencies due to steric hindrance. uu.nl |

Influence of pH and Buffer Systems on Conjugation Efficiency and Specificity

The pH of the reaction medium is a critical parameter that governs both the efficiency and specificity of thiol-maleimide conjugation. nih.govnih.gov The optimal pH range for achieving high selectivity for sulfhydryl groups is between 6.5 and 7.5. axispharm.comthermofisher.comvectorlabs.com Within this range, the thiolate anion, the reactive form of the thiol group, is present in sufficient concentration to react with the maleimide, while minimizing competing side reactions.

At pH values below 6.5, the rate of the thiol-maleimide reaction can be slowed. nih.gov Conversely, at pH values above 7.5, the reaction with primary amines becomes more competitive, reducing the specificity of the labeling. thermofisher.comvectorlabs.com Furthermore, at alkaline pH (pH > 8.5), the maleimide group itself is susceptible to hydrolysis, forming a non-reactive maleamic acid, which further reduces conjugation efficiency. thermofisher.com

Different buffer systems can also influence the reaction. For example, phosphate and citrate buffers have been used to control the reaction rate by modulating the pH. nih.gov The choice of buffer and its concentration can affect the gelation kinetics in hydrogel formation, which is based on the thiol-maleimide reaction. nih.gov It is also important that the buffers used are free of primary and secondary amines and extraneous thiols to prevent unwanted side reactions. vectorlabs.com

Table 2: pH Effects on Thiol-Maleimide Reaction

| pH Range | Reaction Characteristics | Outcome |

|---|---|---|

| 6.5 - 7.5 | Highly chemoselective for thiols. axispharm.comthermofisher.com | Optimal for specific conjugation to sulfhydryl groups. |

| < 6.5 | Slower reaction kinetics. nih.gov | Reduced reaction rate. |

| > 7.5 | Competitive reaction with primary amines. vectorlabs.com | Decreased specificity for thiols. |

| > 8.5 | Increased rate of maleimide hydrolysis. thermofisher.com | Formation of non-reactive maleamic acid, reducing conjugation efficiency. |

Photophysical Principles Underlying Fluorescence Activation in Research Contexts

The utility of FDAM as a fluorescent probe is fundamentally dependent on the principles of fluorescence. Fluorescence is a phenomenon where a molecule, known as a fluorophore, absorbs light at a specific wavelength and then emits light at a longer wavelength. eye-pix.comionoptix.com

The process begins with the absorption of a photon by the fluorophore, which excites an electron to a higher energy state. ionoptix.comiupui.edu This is followed by a rapid, non-radiative relaxation to the lowest vibrational level of the excited state. The molecule then returns to its ground state by emitting a photon. ionoptix.com The difference in energy (and therefore wavelength) between the absorbed and emitted light is known as the Stokes shift. ionoptix.comiupui.edu

In the case of FDAM, the diacetate form is non-fluorescent. The enzymatic hydrolysis to fluorescein is the activation step that generates the fluorophore. researchgate.nettoku-e.com Fluorescein is a well-characterized fluorophore with a high quantum yield, meaning it is very efficient at converting absorbed light into emitted light. nih.gov It absorbs light in the blue region of the spectrum, with a peak excitation wavelength between 465 and 490 nm, and emits light in the green region, with a peak emission wavelength between 520 and 530 nm. eye-pix.comnih.gov

The fluorescence intensity of fluorescein can be affected by its environment, including the pH of the solution. eye-pix.com Maximum fluorescence occurs at a pH of 7.4. eye-pix.com The design of fluorescent probes like FDAM leverages these photophysical principles, combining a chemical reaction (hydrolysis) that triggers a change in the electronic structure of the molecule, thereby "switching on" its fluorescence in response to a specific biological activity. nih.gov

Advanced Methodological Implementations of Fluorescein Diacetate 6 Maleimide in Biological and Biochemical Research

Cellular and Subcellular Imaging in Live and Fixed Research Specimens

The ability to visualize cellular components and their dynamics is fundamental to biological research. Fluorescence microscopy, in its various forms, offers high contrast and specificity for these investigations. nih.gov

Quantitative Fluorescence Microscopy for Morphological and Dynamic Analysis

Quantitative fluorescence microscopy allows for the measurement of fluorescence intensity, providing a quantitative assessment of the labeled molecules. With fluorescein (B123965) diacetate 6-maleimide, the intensity of the resulting fluorescein fluorescence can be correlated with both the esterase activity required for its activation and the abundance of intracellular thiols to which it binds. This technique can be used to analyze changes in cell morphology and the dynamics of thiol-containing structures within the cell. For instance, researchers can quantify the rate of dye movement across cellular barriers, such as the blood-brain barrier. nih.gov

Integration into Confocal Laser Scanning Microscopy Protocols for High-Resolution Studies

Confocal laser scanning microscopy (CLSM) provides a significant advantage over traditional widefield microscopy by eliminating out-of-focus light, resulting in thin optical sections and improved image resolution. ucc.ieevidentscientific.com Integrating fluorescein diacetate 6-maleimide into CLSM protocols enables high-resolution imaging of the distribution of thiol-containing proteins within specific cellular compartments. labome.com This is particularly valuable for studying the detailed architecture of subcellular structures and the precise localization of proteins involved in redox signaling. Modern CLSM instruments, with their multiple laser lines and sensitive detectors, can effectively excite the cleaved fluorescein and capture its emission, even when present in low concentrations. ucc.iefrontiersin.org

Applications in Real-Time Observation of Intracellular Processes

A key advantage of using vital probes like this compound is the ability to perform live-cell imaging, allowing for the real-time observation of dynamic intracellular processes. nih.govthermofisher.com Once the diacetate groups are cleaved, the resulting fluorescein-maleimide (B12279895) conjugate can be tracked as it interacts with and labels thiol-containing proteins. This enables researchers to monitor processes such as protein trafficking, changes in the redox state of specific cellular compartments, and the dynamics of the cytoskeleton in response to various stimuli. The ability to introduce fluorescent labels into living tissues with minimal disruption is crucial for obtaining physiologically relevant data. nih.gov

Flow Cytometric Analysis of Cellular Populations

Flow cytometry is a powerful technique for the high-throughput analysis of individual cells within a heterogeneous population. By combining fluorescent labeling with fluidics and laser-based detection, it allows for the rapid measurement of multiple cellular parameters.

Assessment of Metabolic Activity in Research Cell Lines and Microorganisms

The initial step in the activation of this compound is the hydrolysis of the diacetate groups by intracellular esterases. caymanchem.comthermofisher.com The rate of this conversion is dependent on the metabolic activity of the cell. nih.gov Therefore, the intensity of fluorescein fluorescence can be used as an indicator of cellular metabolic health. In flow cytometry, this allows for the rapid assessment of the metabolic status of large populations of cells. For example, it can be used to distinguish between viable and non-viable cells or to assess the effects of different culture conditions or toxic compounds on cellular metabolism. nih.govnih.gov This method has been applied to various research cell lines and microorganisms. nih.gov

Characterization of Cellular Thiol Status and Redox Homeostasis

The maleimide (B117702) group of the probe specifically and covalently reacts with reduced thiol groups (sulfhydryls) on proteins and small molecules like glutathione (B108866). mdpi.comthermofisher.com This makes this compound a valuable tool for assessing the cellular thiol status, which is a key indicator of the cell's redox homeostasis. A decrease in intracellular reduced thiols, often a consequence of oxidative stress, will result in decreased fluorescence intensity as there are fewer binding sites for the probe. researchgate.netnih.gov Flow cytometry can quantify this on a single-cell basis, allowing for the identification of subpopulations of cells with altered redox states. researchgate.netnih.gov This is particularly useful in studying conditions associated with oxidative stress, such as inflammation and various disease states.

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| Alternate Names | 5-Maleimido-fluorescein diacetate; 1-[3',6'-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-6-yl]-1H-pyrrole-2,5-dione | caltagmedsystems.co.uk |

| CAS Number | 400606-13-5 | caltagmedsystems.co.ukadipogen.com |

| Molecular Formula | C28H17NO9 | caltagmedsystems.co.uk |

| Molecular Weight | 511.4 g/mol | caltagmedsystems.co.uk |

| Appearance | Off-white to yellow powder | caltagmedsystems.co.ukadipogen.com |

| Solubility | Soluble in chloroform | caltagmedsystems.co.ukadipogen.com |

| Purity | >97% (NMR) | caltagmedsystems.co.uk |

| Storage | Stable for at least 2 years after receipt when stored at +4°C, protected from light and moisture. | caltagmedsystems.co.ukadipogen.com |

Interactive Data Table: Research Applications and Findings

| Application Area | Technique | Key Finding | Relevant Compounds | Source(s) |

| Cellular Imaging | Quantitative Fluorescence Microscopy | Enables measurement of dye movement and permeability across cellular barriers. | Rhodamine 123, Texas Red | nih.gov |

| Subcellular Imaging | Confocal Laser Scanning Microscopy | Provides high-resolution images of labeled structures, eliminating out-of-focus blur. | Alexa Fluor 488, Texas Red-X, Hoechst dyes | evidentscientific.com |

| Live-Cell Dynamics | Real-Time Fluorescence Imaging | Allows for the observation of dynamic processes like protein trafficking and cytoskeletal changes. | N/A | nih.govthermofisher.com |

| Metabolic Assessment | Flow Cytometry | Fluorescence intensity correlates with cellular esterase activity, indicating metabolic health. | Fluorescein diacetate | nih.gov |

| Redox State Analysis | Flow Cytometry | Loss of reduced intracellular thiols, indicative of oxidative stress, leads to decreased fluorescence. | Fluorescein-5-maleimide (B15326), N-ethylmaleimide | researchgate.netnih.govresearchgate.net |

Integration into Multiparameter Flow Cytometry Panels for Complex Cell Profiling

Fluorescein diacetate (FDA) and its derivatives are integral to multiparameter flow cytometry for the detailed analysis of complex cell populations. nih.govnih.gov The fundamental principle involves the enzymatic conversion of the non-fluorescent FDA into the highly fluorescent molecule fluorescein by intracellular esterases within viable cells. caymanchem.comsigmaaldrich.comwikipedia.org This process allows for the differentiation and quantification of live cells, which retain the green fluorescent product, from nonviable cells that have compromised membrane integrity. wikipedia.orgnih.gov

In the context of complex cell profiling, FDA is often used in conjunction with other fluorescent probes to simultaneously assess multiple cellular parameters. A common combination is with propidium (B1200493) iodide (PI), a nucleic acid stain that only enters cells with damaged membranes, staining them red. wikipedia.orgnih.govnih.gov This dual-staining strategy enables a clear distinction between live (green) and dead (red) cells. nih.gov

The application of FDA in flow cytometry extends to various research areas, including the assessment of cell viability after experimental treatments or cryopreservation. nih.gov For instance, it has been employed to evaluate chondrocyte survival in osteochondral allografts and to assess sarcoma necrosis following chemotherapy. nih.gov While FDA accurately reflects cell survival after physical injury, its correlation with the reproductive potential of cells post-chemotherapy requires careful consideration. nih.gov

Modern flow cytometry panels can incorporate a wide array of fluorescent dyes, each targeting a specific cellular characteristic. nih.gov The development of fluorochromes with distinct spectral properties, such as Pacific Blue and Alexa Fluor 350, allows for the expansion of multiparameter analysis, enabling researchers to simultaneously investigate cell cycle status, protein expression, and viability within heterogeneous populations. nih.govthermofisher.com The integration of FDA or similar viability dyes is a critical component of these complex panels, ensuring that the analysis is focused on the living cell population of interest.

Covalent Labeling of Biomolecules for Structural and Functional Studies

The maleimide group of this compound provides a reactive handle for the covalent labeling of biomolecules, particularly those containing thiol groups. This has proven to be a powerful strategy for investigating the structure and function of proteins, peptides, and other macromolecules.

Site-Specific Modification of Proteins and Peptides for Proteomic Research

The maleimide moiety of this compound reacts specifically with the sulfhydryl groups of cysteine residues in proteins and peptides. nih.govresearchgate.net This reaction is most efficient at a pH range of 6.5-7.5, where the maleimide group is approximately 1,000 times more reactive towards a free sulfhydryl group than towards an amine. thermofisher.com This high degree of specificity allows for the targeted labeling of cysteine residues, enabling the introduction of a fluorescent probe at a defined location within the biomolecule. researchgate.netnih.gov

This site-specific modification is a cornerstone of various proteomic research applications. By strategically introducing single cysteine residues through site-directed mutagenesis, researchers can label specific sites on a protein surface. researchgate.net This approach has been instrumental in studying protein-protein and protein-nucleic acid interactions using techniques like fluorescence resonance energy transfer (FRET) and fluorescence anisotropy. researchgate.net

The covalent nature of the bond formed between the maleimide and the thiol group results in a stable thioether linkage, ensuring that the fluorescent label remains attached to the protein or peptide throughout subsequent analytical procedures. thermofisher.comatto-tec.com This stability is crucial for applications such as in-gel digestion and peptide mass fingerprinting by mass spectrometry, where the labeled protein can be successfully identified. nih.gov

It is important to note that conditions for labeling need to be optimized, considering factors such as the ratio of dye to thiol, pH, and reaction time to ensure complete and specific labeling. nih.gov For instance, the presence of reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can inhibit the labeling reaction. nih.gov Conversely, maleimide dyes are advantageous in the presence of thiourea, a common component in sample solubilization buffers, as they are not inhibited by it, unlike iodoacetamide-based dyes. nih.govnih.gov

Elucidation of Protein Thiol Reactivity and Dynamics in Biological Systems

The reaction of this compound with protein thiols provides a direct method to probe the reactivity and accessibility of cysteine residues within their native biological environment. The maleimide group's high selectivity for thiols allows researchers to identify and quantify the most reactive cysteine residues within a protein. nih.gov This information can offer insights into the local chemical environment and structural dynamics of the protein.

The specificity of maleimide probes for cysteine residues has been demonstrated in studies where blocking the thiol group with other reagents prevents subsequent labeling. researchgate.net This confirms that the maleimide is indeed reacting with the intended target. The reactivity of a particular cysteine can be influenced by its surrounding amino acid residues and its location within the protein structure. For example, buried and unsolvated thiol residues can exhibit exceptionally high reactivity. thermofisher.com

By labeling proteins with maleimide-based fluorescent dyes, researchers can monitor conformational changes that underlie protein function. nih.gov Changes in the fluorescence signal upon ligand binding or other functional triggers can report on the dynamic nature of the protein structure. This approach has been successfully applied to study the signaling of G-protein coupled receptors and the conformational changes in ion channels. nih.gov

The choice of the fluorescent probe itself can be critical. Fluorophores with environment-sensitive emission spectra can provide additional information about the polarity and accessibility of the labeled site. thermofisher.com This allows for a more detailed characterization of the protein's structural dynamics in response to various stimuli.

Conjugation to Nucleic Acids and Other Thiolated Macromolecules for Molecular Probing

The utility of maleimide chemistry extends beyond proteins to the labeling of other thiol-containing macromolecules, including nucleic acids. thermofisher.com Thiolated oligonucleotides can be synthesized and subsequently labeled with maleimide-functionalized fluorophores. This allows for the creation of fluorescently tagged nucleic acid probes for various molecular biology applications.

The stable thioether bond formed ensures the integrity of the labeled probe during hybridization and detection steps. thermofisher.com These fluorescently labeled nucleic acids can be used in techniques such as fluorescence in situ hybridization (FISH) and as probes in microarray analyses.

Furthermore, other macromolecules that can be modified to contain thiol groups can also be conjugated with maleimide dyes. This opens up possibilities for labeling a wide range of biomolecules for specific research purposes, enabling their visualization and tracking within complex biological systems. The primary requirement is the presence of a reactive thiol group on the target molecule. atto-tec.com

Enzymatic Activity Profiling in Research Assays

Fluorescein diacetate and its derivatives serve as valuable substrates for profiling the activity of certain enzymes, particularly non-specific esterases.

Measurement of Non-Specific Esterase Activity as a Research Indicator

Fluorescein diacetate (FDA) is a non-fluorescent molecule that can readily permeate cell membranes. caymanchem.comsigmaaldrich.commedchemexpress.com Once inside a cell, it is hydrolyzed by intracellular non-specific esterases, which cleave the acetate (B1210297) groups from the fluorescein molecule. nih.govmdpi.comnih.gov This enzymatic cleavage results in the formation of fluorescein, a highly fluorescent compound that is retained within cells with intact membranes. caymanchem.comwikipedia.org

The kinetics of FDA hydrolysis can be characterized to provide more detailed information. For example, in studies with Saccharomyces cerevisiae, the hydrolysis of FDA was found to follow first-order reaction kinetics. nih.gov The rate of fluorescein accumulation was primarily limited by the esterase activity itself, as the transport of FDA into the cells was a faster process. nih.gov This highlights the utility of FDA as a direct probe for intracellular enzymatic activity.

It is important to consider that various enzymes, including proteases, lipases, and esterases, can contribute to the hydrolysis of FDA. mdpi.com Therefore, the assay provides a measure of the total or non-specific esterase activity.

| Parameter | Value | Reference |

| Optimal pH for FDA hydrolysis | 7.4–7.6 | mdpi.com |

| Hydrolysis product | Fluorescein | mdpi.com |

| Fluorescein Absorption Max | 490 nm | mdpi.com |

Application in Microbiological and Environmental Research for Metabolic Assessment

Fluorescein diacetate (FDA) and its derivatives serve as effective probes for measuring metabolic activity in a variety of cellular systems, including microbiological and environmental samples. nih.govresearchgate.netscispace.comresearchgate.net The fundamental principle of this application lies in the probe's ability to passively diffuse across intact cell membranes in its non-fluorescent diacetate form. researchgate.netresearchgate.net Once inside a metabolically active cell, intracellular esterase enzymes cleave the acetate groups, converting the molecule into fluorescein, a highly fluorescent compound that is retained within the cell. researchgate.netresearchgate.net This enzymatic conversion results in brilliantly yellow-green fluorescence in active cells, while inactive or dead cells remain non-fluorescent. researchgate.net

This method allows for the rapid quantification of cell viability and metabolic vigor. researchgate.netresearchgate.netnih.gov Research applications include:

Optimizing Culture Conditions: Assessing the metabolic status of microorganisms like dinoflagellates to refine culture and transfer schedules. researchgate.netscispace.com

Environmental Stress Testing: Evaluating cellular survivability in harsh conditions, such as prolonged darkness or osmotic stress. researchgate.netnih.gov For instance, studies on the halophilic plant cells of Sonneratia alba showed that transferring them to a medium with high mannitol (B672) concentration led to a downregulation of FDA hydrolysis activity, indicating sensitivity to osmotic stress. nih.gov

Assessing Antimicrobial Activity: The FDA assay can be used to determine the minimum inhibitory concentration (MIC) of antibiotics against bacteria like Escherichia coli and Staphylococcus aureus. nih.gov

However, researchers must consider potential challenges. Common microbiological media components, such as peptone and yeast extract, can cause abiotic hydrolysis of FDA, leading to false-positive signals. nih.gov To enhance the reliability of the assay, modifications such as using dilute media in non-nucleophilic buffers and including nucleophilic scavengers like N-ethylmaleimide have been developed. nih.gov

Table 1: Research Applications of Fluorescein Diacetate in Metabolic Assessment

| Research Area | Organism/System | Application | Key Findings & Citations |

| Microbiology | Dinoflagellates | Optimizing culture conditions, assessing viability. | The FDA assay helps evaluate the trauma of media transfer and identify resting stages without interfering with chlorophyll (B73375) fluorescence. researchgate.netscispace.comcsic.es |

| Microbiology | E. coli, S. aureus, P. aeruginosa | Antibacterial susceptibility testing. | An optimized FDA assay provides reproducible MIC values for antibiotics like gentamicin (B1671437) and tetracycline. nih.gov |

| Environmental Science | Cultured Plant Cells (Sonneratia alba) | Quantifying metabolic activity under stress. | FDA hydrolysis activity correlates with cell proliferation and is sensitive to osmotic stress, providing a rapid method to assess cellular health. researchgate.netnih.gov |

Development of Novel Biosensors and Fluorescent Probes

The structural components of this compound make it an excellent candidate for the development of sophisticated biosensors and targeted fluorescent probes. The maleimide group provides specificity for thiol-containing molecules, while the diacetate-protected fluorescein acts as a "turn-on" fluorescent reporter.

The design of advanced fluorescent probes often relies on a "turn-on" mechanism, where the probe is non-fluorescent until it interacts with its specific target. nih.gov this compound embodies this principle. The maleimide moiety specifically reacts with the sulfhydryl groups of cysteine residues in proteins and peptides, forming a stable thioether bond. thermofisher.comthermofisher.com This targeted labeling is highly specific, especially at a pH range of 6.5-7.5. thermofisher.com

This functionality is particularly useful for detecting and studying specific protein biomarkers. For example, researchers have used fluorescein-5-maleimide to label cysteine residues introduced into specific protein loops, such as in the E. coli FhuA protein. nih.gov This allows for the monitoring of ligand-induced conformational changes in real-time. Upon binding of a ligand like ferrichrome, the local environment of the attached fluorescein molecule changes, leading to a measurable quenching of its fluorescence. nih.gov This strategy enables the study of protein dynamics and function within living cells. The probe's fluorescence is only activated by intracellular esterases, ensuring that signals primarily originate from within metabolically active cells where the target protein resides.

To amplify signal and improve sensitivity, fluorescent probes like this compound can be integrated with various nanomaterials. These platforms offer superior optical properties and a high surface area for probe immobilization. researchgate.net

Quantum Dots (QDs): QDs are semiconductor nanocrystals (e.g., CdSe, SiQDs) that are brighter and more photostable than many traditional organic dyes. nih.govnih.govmdpi.com They can be used as scaffolds for fluorescent probes in advanced biosensors, such as lateral flow immunoassays (LFIA), where they can replace conventional colloidal gold to achieve higher sensitivity. nih.gov The maleimide group on the fluorescein derivative allows for its conjugation to QDs, creating a powerful detection system.

Superparamagnetic Nanoparticles (SPMNPs): Fluorescein diacetate 5-maleimide, an isomer of the 6-maleimide, has been used to create fluorescent Fe₃O₄ superparamagnetic nanoparticles. sigmaaldrich.com These particles can be manipulated by a magnetic field, enabling their use in applications like subcellular fractionation while being tracked via fluorescence. sigmaaldrich.com

Silica (B1680970) Nanoparticles: Hollow periodic mesoporous organosilica spheres have been used to encapsulate non-fluorescent FDA. researchgate.net These nanocarriers can be conjugated to biomolecules, and the fluorescent signal is released upon dissolution of the silica shell, providing a method for achieving a very high dye-to-biomolecule labeling ratio for significant signal amplification. researchgate.net

Table 2: Nanomaterial Platforms for Enhanced Fluorescent Sensing

| Nanomaterial Platform | Key Features | Example of Integration/Application | Citation(s) |

| Quantum Dots (QDs) | High brightness, photostability, tunable emission. | Used as labels in fluorescence lateral flow immunoassay (LFIA) strips for highly sensitive detection of biomarkers like Interleukin-6. nih.gov | nih.govnih.govmdpi.com |

| Superparamagnetic Nanoparticles (SPMNPs) | Magnetic properties, fluorescent labeling. | Preparation of fluorescent Fe₃O₄ nanoparticles for applications in subcellular fractionation. sigmaaldrich.com | sigmaaldrich.com |

| Mesoporous Silica | High surface area, encapsulation capability. | Encapsulation of FDA to achieve high dye-to-biomolecule labeling ratios for signal amplification in immunoassays. researchgate.net | researchgate.net |

High-Throughput Screening Methodologies for Compound and Pathway Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds. nih.gov Fluorescent probes are exceptionally well-suited for HTS formats due to their high sensitivity and compatibility with automated imaging and detection systems. researchgate.netlumiprobe.com

Fluorescein maleimide is considered a universal dye for a variety of fluorescence-based assays, including those adapted for HTS. lumiprobe.com The thiol-reactive nature of the maleimide group allows for the specific labeling of target proteins, often at cysteine residues that are critical for function or located within binding pockets. lumiprobe.comresearchgate.net In a typical HTS setup, a target protein is labeled with this compound. The probe remains non-fluorescent until it enters the screening system (e.g., cells or cell lysates) where esterases activate the fluorescein. The screening then identifies "hit" compounds by detecting changes in the fluorescent signal—such as an increase or decrease in intensity or a change in fluorescence polarization—that occur when a compound from the library interacts with the labeled target protein. This approach can be used to discover novel enzyme inhibitors, receptor antagonists, or compounds that modulate protein-protein interactions.

Surface Modification for Research Materials and Bioconjugation Platforms

The ability to immobilize specific biomolecules onto surfaces is critical for creating a wide range of research tools, from microarrays to biosensors. The maleimide group of this compound is a powerful tool for surface modification and bioconjugation, primarily through thiol-maleimide "click chemistry". nih.gov

This chemistry allows for the covalent attachment of the probe to surfaces that have been functionalized with thiol groups, or conversely, the attachment of thiol-containing biomolecules (e.g., proteins, peptides) to surfaces coated with maleimide-containing polymers. nih.gov For example, polymeric coatings containing furan-protected maleimide groups can be applied to glass or silicon surfaces. nih.gov A thermal treatment activates the maleimide, making the surface reactive to any thiol-bearing molecule, including peptides or proteins with accessible cysteine residues. nih.gov The extent of biomolecule immobilization can be precisely controlled by varying the density of maleimide groups in the polymer coating. nih.gov

The fluorescein component of the molecule provides a straightforward way to confirm and quantify the success of the conjugation reaction using fluorescence microscopy. nih.gov This dual functionality—covalent bioconjugation via the maleimide and fluorescent reporting via the fluorescein—makes it an invaluable reagent for engineering functional bio-interfaces for research applications.

Comparative Analysis and Methodological Considerations in Research Design

Evaluation Against Alternative Fluorescent Thiol-Reactive Probes

Fluorescein (B123965) diacetate 6-maleimide (FD-6-M) presents a key advantage for studying thiol status within living cells due to its enhanced cell permeability. The diacetate groups render the molecule uncharged and hydrophobic, allowing it to readily cross the plasma membrane of intact cells. Once inside, ubiquitous intracellular esterases cleave the acetate (B1210297) groups, converting the molecule into the fluorescent and cell-impermeant fluorescein 6-maleimide. nih.gov This enzymatic activation effectively traps the probe inside live cells, enabling the specific measurement of intracellular thiols. nih.gov

This mechanism is particularly advantageous in studies requiring the analysis of thiol dynamics without cell lysis, such as in flow cytometry or live-cell fluorescence microscopy. nih.govnih.gov For example, in apoptosis research, where an early event is the extrusion of reduced glutathione (B108866) (GSH), the ability to quantify intracellular thiol levels in real-time provides a reliable and straightforward method for detecting apoptotic changes. nih.gov

Compared to probes like monochlorobimane (B1663430) (MCB), which also measures intracellular GSH, fluorescein-based probes offer compatibility with common filter sets and instrumentation designed for fluorescein isothiocyanate (FITC). lumiprobe.com Furthermore, the maleimide (B117702) moiety provides high selectivity for sulfhydryl groups, particularly at a neutral pH range (6.5-7.5), where its reactivity towards amines is significantly lower. thermofisher.comthermofisher.com This specificity is crucial for accurately targeting cysteine residues in proteins and low-molecular-weight thiols like GSH.

Table 1: Comparative Analysis of Thiol-Reactive Probes

| Probe | Primary Advantage | Mechanism | Optimal pH | Common Application | Key Limitation |

|---|---|---|---|---|---|

| Fluorescein diacetate 6-maleimide | Live-cell loading and retention | Esterase cleavage of diacetate groups traps the probe intracellularly; maleimide reacts with thiols. nih.gov | 6.5 - 7.5 thermofisher.com | Intracellular thiol quantification in live cells, flow cytometry. nih.gov | Susceptible to photobleaching and pH sensitivity of fluorescein fluorescence. nih.govresearchgate.net |

| Monochlorobimane (MCB) | Specificity for Glutathione (GSH) | Requires Glutathione S-transferase (GST) for conjugation, making it highly specific for GSH. | Neutral | Measuring cellular GSH levels. nih.gov | Requires UV excitation, which can be phototoxic to cells. thermofisher.com |

| Oregon Green 488 Maleimide | Higher photostability and lower pKa than fluorescein | Maleimide reacts with thiols. researchgate.net | ~4.8 (pKa) researchgate.net | Labeling proteins for fluorescence microscopy where photostability is critical. researchgate.net | Higher cost compared to fluorescein derivatives. |

| 5-Iodoacetamidofluorescein (5-IAF) | High reactivity with thiols | Iodoacetamide group forms a stable thioether bond with sulfhydryls. thermofisher.com | 7.0 - 7.5 thermofisher.com | General protein and peptide labeling. thermofisher.com | Can show some reactivity towards other nucleophiles like histidine. thermofisher.com |

Despite its advantages, this compound is subject to significant limitations inherent to the fluorescein fluorophore. The most prominent of these is photobleaching, the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. nih.govnih.gov This phenomenon leads to a rapid decay in fluorescence intensity during imaging, which can complicate quantitative measurements and time-lapse experiments. nih.gov The rate of photobleaching is generally not a single-exponential process, making simple corrections difficult. nih.gov

Background interference is another major concern. This can arise from several sources:

Autofluorescence: Cellular components, such as NADH and flavins, can emit natural fluorescence in the same spectral region as fluorescein, contributing to background noise and reducing the signal-to-noise ratio. expertcytometry.com

Probe Hydrolysis: The maleimide group can undergo hydrolysis, especially at pH values above 7.5, rendering it incapable of reacting with thiols. thermofisher.com While the hydrolyzed, unconjugated probe is generally less fluorescent, it can contribute to diffuse background signal.

Non-specific Staining: Although maleimides are highly selective for thiols, some non-specific binding to other cellular structures or proteins can occur, leading to artifacts and misinterpretation of localization. expertcytometry.com Inadequate removal of unreacted probe is a common cause of high background. thermofisher.com

These limitations necessitate careful experimental design and the implementation of robust controls to ensure that the observed fluorescence signal accurately reflects specific thiol labeling. nih.govexpertcytometry.com

Strategies for Mitigating Non-Specific Reactivity and Background Artifacts in Experimental Outcomes

To obtain reliable and clear results, several strategies can be employed to minimize the impact of non-specific reactivity and background fluorescence.

Blocking Non-Specific Sites: Before applying the fluorescent probe, a pre-incubation step with a non-fluorescent thiol-reactive compound, such as N-ethylmaleimide (NEM), can be performed. This blocks the most reactive and accessible sulfhydryl groups that may not be the intended target, thereby increasing the specificity of the subsequent fluorescent labeling.

Quenching Excess Probe: After the desired incubation time with this compound, the reaction can be stopped by adding a low-molecular-weight thiol compound like L-cysteine or dithiothreitol (B142953) (DTT). researchgate.net This quenches any unreacted maleimide groups, preventing further labeling during sample processing and imaging.

Thorough Washing and Purification: Rigorous washing steps are essential to remove unbound probe, which is a primary source of background noise. thermofisher.com For in vitro labeling of proteins or other biomolecules, purification methods like gel filtration, dialysis, or specialized dye removal columns are highly effective at separating the labeled conjugate from free dye. thermofisher.comlumiprobe.com

Image Processing: Computational background subtraction algorithms can be applied post-acquisition. youtube.com Methods like "rolling ball" background subtraction can help to reduce uneven background fluorescence and improve image contrast. youtube.com Additionally, a priori knowledge about the dark channels of biological structures can be leveraged in advanced algorithms to remove defocused background light. researchgate.net

Proper Controls: Imaging control samples (e.g., cells not treated with the probe) under identical acquisition settings is crucial for assessing the level of cellular autofluorescence. expertcytometry.com This allows for proper thresholding and interpretation of the experimental samples.

Challenges and Future Directions in Fluorescein Diacetate 6 Maleimide Research

Enhancing Photophysical Properties for Advanced Research Imaging Modalities

A key challenge in using any fluorescent molecule, including fluorescein (B123965) derivatives, is its susceptibility to photobleaching, the light-induced degradation of the fluorophore that leads to a loss of signal. encyclopedia.pub This is particularly problematic in advanced imaging techniques that require prolonged or intense light exposure. Researchers are exploring various strategies to enhance the photostability of fluorescein-based dyes. These efforts often involve chemical modifications to the core fluorescein structure to create more robust molecules that can withstand higher levels of irradiation without significant loss of fluorescence. encyclopedia.pub

Another critical photophysical property is the quantum yield, which is a measure of the efficiency of the fluorescence process. A higher quantum yield translates to a brighter signal, which is essential for detecting low-abundance proteins or for imaging in systems with high background fluorescence. encyclopedia.pub The fluorescence of fluorescein and its derivatives is also known to be pH-sensitive, which can be a limitation in certain biological applications where the pH may fluctuate. encyclopedia.pubmdpi.com Efforts are underway to develop fluorescein analogs with fluorescence that is less dependent on pH, thereby providing more reliable and quantifiable data across a range of experimental conditions. aatbio.com

Furthermore, the absorption and emission spectra of a fluorescent dye determine its suitability for use with specific laser lines and filter sets in fluorescence microscopy and flow cytometry. researchgate.net Research is focused on synthesizing fluorescein derivatives with tailored spectral properties, including shifting the excitation and emission wavelengths to longer, less phototoxic wavelengths, which can also help to minimize autofluorescence from biological samples. nih.gov

Table 1: Photophysical Properties of Fluorescein and its Derivatives

| Derivative | Excitation Max (nm) | Emission Max (nm) | Key Features |

| Fluorescein | 490 | 526 | High quantum yield, but susceptible to photobleaching and pH sensitivity. sigmaaldrich.comcaymanchem.com |

| Fluorescein Diacetate (FDA) | 490 (after hydrolysis) | 520 (after hydrolysis) | Cell-permeable precursor that becomes fluorescent upon intracellular esterase activity. caymanchem.com |

| Fluorescein Diacetate 5-Maleimide | 492 (after derivatization) | 520 (after derivatization) | Allows for labeling of thiol-containing molecules. sigmaaldrich.comsigmaaldrich.com |

| Carboxyfluorescein Diacetate (CFDA) | 495 (after hydrolysis) | 515-525 (after hydrolysis) | Better retention within cells compared to fluorescein due to extra negative charges. thermofisher.com |

Addressing Specificity and Off-Target Interactions in Complex Biological Models

The maleimide (B117702) group of FD-6-M is designed to react specifically with the thiol groups of cysteine residues in proteins. lumiprobe.com While this reaction is generally selective, the possibility of off-target interactions, particularly with other nucleophilic amino acid residues like lysine (B10760008) and serine, can increase at higher pH values. thermofisher.comresearchgate.net This lack of absolute specificity can lead to the labeling of unintended proteins, complicating the interpretation of experimental results. Researchers are investigating ways to improve the specificity of the maleimide-thiol reaction, for instance by optimizing reaction conditions such as pH. thermofisher.com

In complex biological systems, such as tissues or whole organisms, the presence of a multitude of other molecules can also interfere with the labeling process. researchgate.net For example, the hydrolysis of the diacetate groups in FD-6-M by non-specific esterases is a key step in its activation as a fluorescent probe. chemicalbook.com However, components of some biological media can also promote this hydrolysis, leading to background fluorescence and a reduced signal-to-noise ratio. nih.gov Similarly, the presence of high concentrations of other thiol-containing molecules can compete with the target protein for reaction with the maleimide group.

To address these challenges, blocking experiments are often performed to confirm the specificity of labeling. researchgate.net This involves pre-treating the sample with a non-fluorescent maleimide compound to block all available thiol groups before adding the fluorescently labeled maleimide. researchgate.net The absence of a fluorescent signal in the blocked sample provides evidence that the labeling is indeed specific to the thiol groups.

Expanding the Scope of Application in Emerging Research Disciplines

The versatility of fluorescein-based probes means they are constantly being adapted for use in new and emerging areas of research. For example, the ability of fluorescein diacetate to assess cell viability has found applications in tissue engineering, where it is used to monitor the health and distribution of cells within cultured skin substitutes. nih.govuc.edu This non-destructive method allows for the quality control of engineered tissues before they are used in clinical settings. nih.govuc.edu

In the field of drug delivery, fluorescently labeled molecules are used to track the distribution and cellular uptake of therapeutic agents. The development of fluorescein derivatives with different chemical functionalities allows for their conjugation to a wide range of molecules, from small drug compounds to large protein-based therapeutics. nih.gov

Furthermore, the unique photophysical properties of certain fluorescein derivatives are being exploited in the development of novel biosensors. For instance, probes that exhibit changes in their fluorescence in response to specific ions or molecules can be used to monitor dynamic processes within living cells. mdpi.com As our understanding of complex biological systems grows, so too will the demand for sophisticated molecular probes like FD-6-M to visualize and quantify these processes in real-time.

Development of Next-Generation Maleimide-Based Fluorescent Technologies for Enhanced Research Tools

The limitations of current maleimide-based fluorescent probes have spurred the development of "next-generation" technologies designed to offer improved performance. nih.govucl.ac.uk A key focus of this research is the development of maleimides with enhanced stability and reactivity. For example, dihalomaleimides have been shown to offer rapid bioconjugation with reduced hydrolysis, making them suitable for cross-linking even in sterically hindered systems. acs.org

Another area of innovation is the creation of maleimide-based probes that can re-bridge disulfide bonds in antibodies, allowing for the site-specific and controlled attachment of drugs or other molecules. nih.govucl.ac.uk This technology has significant implications for the development of antibody-drug conjugates (ADCs), a class of targeted cancer therapies. nih.gov By ensuring a homogenous product with a defined drug-to-antibody ratio, these next-generation maleimides can lead to ADCs with improved efficacy and safety profiles. nih.gov

Researchers are also exploring the synthesis of maleimide dyes with a broader range of colors and photophysical properties. rsc.org By systematically modifying the chemical structure of the maleimide and the attached fluorophore, it is possible to create a library of probes with diverse optical characteristics. rsc.org This will provide researchers with a greater choice of tools for multicolor imaging experiments and for developing sophisticated FRET (Förster Resonance Energy Transfer) based assays to study molecular interactions. researchgate.netnih.gov

Q & A

Basic: What are the standard protocols for preparing FD6-M stock solutions in live-cell imaging experiments?

FD6-M is typically dissolved in anhydrous DMSO to avoid hydrolysis of the maleimide group. A common protocol involves preparing a 10 mM stock solution, aliquoted and stored at -20°C under inert gas (e.g., argon) to prevent oxidation. Before use, dilute to working concentrations (e.g., 1–5 µM) in PBS or cell culture medium without primary amines (e.g., FBS-free) to prevent premature thiol-maleimide reactions . Validate solubility and stability using UV-Vis spectroscopy (absorption peak ~495 nm) or HPLC to confirm intact maleimide functionality .

Advanced: How can researchers optimize FD6-M conjugation efficiency with thiol-containing biomolecules while minimizing nonspecific binding?

Methodological considerations include:

- pH control : Perform reactions at pH 6.5–7.5 to balance thiol deprotonation (enhancing reactivity) and maleimide hydrolysis (minimizing side reactions) .

- Temperature and time : Incubate at 4°C for 12–16 hours to slow hydrolysis while allowing selective thiol-maleimide coupling.

- Competitive quenching : Add excess β-mercaptoethanol post-reaction to quench unreacted maleimide groups .

- Validation : Use SDS-PAGE with fluorescence scanning or LC-MS to confirm conjugation specificity and quantify labeling efficiency .

Basic: What controls are essential when using FD6-M to assess cell viability via intracellular esterase activity?

Critical controls include:

- Negative control : Treat cells with esterase inhibitors (e.g., phenylmethylsulfonyl fluoride, PMSF) to confirm fluorescence signal dependence on enzymatic activity.

- Autofluorescence control : Use unstained cells to account for background fluorescence.

- Dead-cell exclusion : Co-stain with propidium iodide (PI) or 7-AAD to distinguish viable (FD6-M+/PI-) from nonviable cells .

- Dose-response calibration : Test FD6-M concentrations (1–20 µM) to avoid saturation artifacts .

Advanced: How can researchers resolve contradictions in FD6-M fluorescence signals caused by cell-type-dependent esterase activity?

Contradictions often arise due to variable esterase expression across cell lines. To address this:

- Normalization : Co-stain with a viability-independent dye (e.g., Hoechst 33342 for nuclear DNA) to standardize fluorescence intensity per cell .

- Enzymatic profiling : Pre-screen cell lines using fluorogenic esterase substrates (e.g., calcein-AM) to establish baseline activity .

- Data correction : Apply ratiometric analysis (FD6-M signal/Hoechst intensity) to minimize inter-experimental variability .

Basic: What are the critical parameters for validating FD6-M-based assays in flow cytometry?

Key parameters include:

- Excitation/Emission : Use 488 nm excitation and 530/30 nm emission filters.

- Gating strategy : Exclude debris via forward/side scatter and apply compensation for spectral overlap with other fluorophores.

- Kinetic analysis : Perform time-course experiments to determine optimal incubation periods (typically 15–30 minutes) .

- Reproducibility : Include technical triplicates and biological replicates to assess batch-to-batch variability in FD6-M purity .

Advanced: How can FD6-M be integrated into multiplexed assays for simultaneous detection of thiol redox status and mitochondrial membrane potential?

Advanced workflows involve:

- Sequential labeling : Incubate cells with FD6-M first to tag free thiols, followed by TMRM or JC-1 for mitochondrial potential.

- Quenching optimization : Use N-ethylmaleimide (NEM) to block extracellular thiols before FD6-M treatment, ensuring specificity for intracellular targets .

- Cross-validation : Compare FD6-M signals with alternative redox probes (e.g., monobromobimane) to confirm thiol-specific labeling .

Basic: What are the limitations of FD6-M in long-term live-cell imaging studies?

Limitations include:

- Photobleaching : Minimize laser exposure and use antifade reagents (e.g., ascorbic acid) .

- Cytotoxicity : Prolonged exposure (>1 hour) at high concentrations (>10 µM) may impair cell viability; titrate to the lowest effective dose .

- Hydrolysis artifacts : Prepare fresh working solutions and avoid aqueous buffers during storage .

Advanced: How can researchers leverage FD6-M’s dual functionality (esterase substrate and thiol reactivity) for dynamic tracking of apoptotic pathways?

Methodological strategies:

- Time-resolved imaging : Monitor FD6-M hydrolysis (esterase-dependent fluorescence) and concurrent thiol depletion (reduced maleimide coupling) during apoptosis .

- Correlative analysis : Combine with Annexin V/PI staining to correlate esterase activity loss with membrane phospholipid redistribution .

- Computational modeling : Use kinetic models to decouple esterase kinetics from thiol oxidation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.